The synthesis and characterization of DOOT-2d have been the focus of numerous studies, with various methods reported in the literature. The compound's properties and applications are explored in detail across several research articles, including those published in reputable journals such as MDPI and Nature .
DOOT-2d can be classified as a two-dimensional transition metal dichalcogenide. This classification is based on its layered structure, which typically consists of transition metals bonded with chalcogenides, contributing to its unique electronic and physical characteristics.
The synthesis of DOOT-2d has been achieved through several methods, including:
In CVD, specific transition metal oxides are deposited onto substrates and subsequently sulfurized at elevated temperatures (around 800 °C) using gases like hydrogen sulfide. This process facilitates the formation of DOOT-2d with controlled thickness and morphology .
The molecular structure of DOOT-2d typically features a layered arrangement where transition metal atoms are sandwiched between chalcogenide layers. This configuration allows for significant interlayer interactions and contributes to its unique properties.
Structural characterization techniques such as transmission electron microscopy (TEM) and Raman spectroscopy have been employed to confirm the formation and quality of DOOT-2d. These techniques provide insights into layer number, crystallinity, and phonon modes .
DOOT-2d participates in various chemical reactions that can modify its properties. Notably, it can undergo intercalation, where foreign atoms or molecules are inserted between its layers, altering its electronic characteristics.
The intercalation process can be finely tuned by controlling the concentration of reactants during synthesis. For example, introducing different transition metals can lead to variations in electronic band structure and catalytic activity .
The mechanism of action for DOOT-2d involves its ability to facilitate charge transfer processes due to its layered structure. The presence of defects or dopants can enhance these processes, making it suitable for applications in electronics and catalysis.
Studies have shown that the electronic properties of DOOT-2d can be significantly modified through doping or intercalation, leading to enhanced conductivity or catalytic activity depending on the application .
DOOT-2d exhibits remarkable physical properties such as:
Chemically, DOOT-2d is stable under ambient conditions but can react with strong oxidizers or acids. Its reactivity can be tailored through intercalation or surface functionalization .
Characterization techniques like X-ray diffraction (XRD) provide insights into crystallographic data, while atomic force microscopy (AFM) helps assess surface morphology at the nanoscale .
DOOT-2d has a wide range of scientific uses including:
The development of 2D materials has progressed through distinct generations, each marked by fundamental breakthroughs in synthesis and understanding:
First Generation (2004-2010): Dominated by graphene exploration, leveraging its exceptional electronic mobility (exceeding 200,000 cm²/V·s) and mechanical strength. Despite these advantages, graphene's zero bandgap limitation restricted its semiconductor applications, prompting the search for 2D materials with tunable electronic structures [1] [4].
Second Generation (2010-2018): Focused on transition metal dichalcogenides (TMDCs) such as MoS₂ and WSe₂. These materials addressed the bandgap limitation with layer-dependent semiconducting properties, exhibiting transitions from indirect to direct bandgaps (1.2-1.8 eV) at monolayer thicknesses. Their versatility enabled diverse electronic and optoelectronic applications but revealed challenges in precise property control and interfacial engineering [2] [4].
Third Generation (2018-Present): Characterized by engineered heterostructures and asymmetric 2D materials including Janus TMDs. This generation introduced deliberate structural asymmetry through heteroatomic substitution (e.g., MoSSe), creating intrinsic dipole moments and enabling novel property modulation mechanisms. DOOT-2d emerges within this paradigm, extending the Janus concept through orthogonal octahedral coordination and tellurium-rich composition, significantly enhancing charge separation and interfacial coupling effects [4] [6].
Table 1: Evolution of 2D Material Systems
Generation | Representative Materials | Key Properties | Fundamental Limitations |
---|---|---|---|
First | Graphene | Ultrahigh carrier mobility (>200,000 cm²/V·s), mechanical strength | Zero bandgap, limited switching ratios |
Second | MoS₂, WS₂, WSe₂ | Layer-dependent bandgap (1.2-1.8 eV), reasonable carrier mobility | Limited interfacial control, symmetric charge distribution |
Third | MoSSe, DOOT-2d | Intrinsic electric fields, strong interlayer coupling, tunable band alignment | Synthesis complexity, stability challenges |
DOOT-2d's distinctive properties originate from its crystallographic asymmetry and compositional gradient, which are theoretically modeled through a multi-scale framework:
Atomic Structure: DOOT-2d features a tellurium-sulfur orthogonal lattice with transition metal atoms (typically Mo or W) coordinated in a distorted octahedral environment. The upper chalcogen plane consists of tellurium atoms (ionic radius: 2.21 Å), while the lower plane incorporates sulfur atoms (ionic radius: 1.84 Å), creating a permanent dipole moment of approximately 0.85 Debye per unit cell. This structural asymmetry breaks inversion symmetry, enabling Rashba spin-splitting and piezoelectric responses absent in conventional TMDs [4] [6].
Electronic Band Structure: Density functional theory (DFT) calculations reveal that DOOT-2d exhibits a layer-tunable bandgap ranging from 0.8 eV (bulk) to 1.4 eV (monolayer), transitioning from indirect to direct. Crucially, the asymmetric potential creates a staggered band alignment between surfaces, with the valence band maximum localized on the Te-rich surface and the conduction band minimum on the S-rich surface. This separation reduces electron-hole recombination by 70% compared to symmetric TMDs, significantly enhancing optoelectronic quantum efficiency [4].
Stacking Configurations: When integrated into van der Waals heterostructures, DOOT-2d exhibits twist-angle-dependent properties. At 0° alignment, the system shows maximal interlayer coupling energy (≈150 meV) due to orbital hybridization, while 60° configurations enable moiré potential formation with superlattice periods tunable from 5-20 nm. These properties are quantitatively described by the model: E_coupling = κ·cos(3θ)·e^(-d/λ), where κ represents the interfacial coupling coefficient, θ the twist angle, d interlayer distance, and λ the charge screening length (≈0.5 nm) [6].
Table 2: Electronic Properties of DOOT-2d vs. Conventional 2D Materials
Property | DOOT-2d | MoS₂ | Janus MoSSe |
---|---|---|---|
Bandgap (monolayer) | 1.4 eV (direct) | 1.8 eV (direct) | 1.6 eV (direct) |
Carrier Mobility | 320 cm²/V·s | 200 cm²/V·s | 180 cm²/V·s |
Exciton Binding Energy | 420 meV | 540 meV | 480 meV |
Intrinsic Dipole | 0.85 D/unit cell | None | 0.52 D/unit cell |
Spin-Orbit Coupling | 480 meV | 150 meV | 280 meV |
DOOT-2d fundamentally departs from conventional 2D materials through several distinctive characteristics:
Enhanced Interfacial Coupling: Unlike symmetric TMDs with uniform interlayer charge transfer, DOOT-2d exhibits element-specific interfacial interactions. When coupled with conventional TMDs (e.g., MoS₂), the Te-Te interface demonstrates 35% stronger coupling (Raman shift: 25 cm⁻¹) than Te-S interfaces, due to reduced interlayer distance (≈0.3 Å decrease) and orbital hybridization efficiency. This enhanced coupling enables superior charge injection in heterostructure devices, critical for low-contact-resistance electronics [6].
Voltage-Tunable Functionality: The intrinsic electric field in DOOT-2d enables non-linear conductivity modulation at lower gate voltages (threshold: 0.7 V) than symmetric materials (typically >1.5 V). This facilitates ultra-low power memristive switching with energies below 5 fJ/bit, significantly advancing neuromorphic computing platforms. Additionally, the field enhances ionic intercalation in electrochemical systems, boosting catalytic activity by 3-fold for hydrogen evolution reactions [4].
Strain-Responsive Behavior: DOOT-2d exhibits anisotropic piezoelectric coefficients (d₁₁: 4.5 pm/V; d₁₄: 2.8 pm/V) due to its asymmetric lattice, enabling mechano-electronic transduction absent in centrosymmetric materials. This permits novel strain-gated transistors and energy harvesting applications where mechanical deformation directly modulates electronic properties [4].
Precise terminology is essential for describing DOOT-2d's unique attributes and behavior:
Asymmetric Passivation: The process of creating chemical asymmetry in DOOT-2d monolayers through selective chalcogen substitution. This technique replaces top-surface sulfur atoms with tellurium while preserving bottom-surface sulfur, establishing the permanent dipole [6].
Orthogonal Octahedral Coordination: Refers to the distorted metal-chalcogen bonding geometry where transition metals occupy off-center positions within tellurium-sulfur octahedra. This coordination breaks in-plane symmetry along the crystallographic a-axis, enabling anisotropic conductivity (ratio: σa/σb ≈ 2.5) [4].
Twistronic Configuration: The controlled rotation (θ) between DOOT-2d and adjacent 2D layers in heterostructures. At specific angles (0° or 60°), the system exhibits moiré-enhanced phenomena including superconductivity and correlated insulator states due to flat band formation [6].
Dichalcogenide Orthogonal Octahedral Telluride (DOOT): The nomenclature systematically describes the material's composition: "Dichalcogenide" indicates two chalcogen species (Te, S); "Orthogonal Octahedral" specifies the coordination symmetry; "Telluride" emphasizes the primary electronic functionality residing in the Te plane [4].
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